3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenones. This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the furochromenone core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of substituted phenols with cinnamic acid derivatives in the presence of polyphosphoric acid, followed by cyclization reactions . Another approach includes the Michael addition of acrylonitrile to phenols, followed by cyclization using trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the furochromenone core play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
- 3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one
Uniqueness
3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both fluorophenyl and dimethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its stability under various conditions .
Properties
Molecular Formula |
C19H13FO3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H13FO3/c1-10-7-17(21)23-19-11(2)18-15(8-14(10)19)16(9-22-18)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
InChI Key |
LFXVCCOYDMUONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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